molecular formula C13H12N2O3 B2713156 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid CAS No. 1087605-42-2

2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No. B2713156
CAS RN: 1087605-42-2
M. Wt: 244.25
InChI Key: LQSJKZGFNLJQHE-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group . The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions, involving processes like demethylation, amidation, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound, being an organic molecule, would likely undergo various organic reactions. The presence of the carboxylic acid group could make it reactive with bases and active metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as solubility, melting point, and reactivity could be influenced by the functional groups present in the molecule .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The compound can be used in Suzuki–Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .

Synthesis of Tetrahydroquinoline Derivatives

It may be used in the preparation of tetrahydroquinoline derivatives . These derivatives have various applications in medicinal chemistry due to their wide range of biological activities.

Pd-Catalyzed Direct Arylation

The compound can be used in Pd-catalyzed direct arylation . This is a type of reaction that involves the direct introduction of an aryl group into a molecule.

Synthesis of Pharmacologically Important Metal Complexes

4-Methoxyphenylacetic acid, a related compound, can be used to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes . These complexes have potential applications in medicinal chemistry.

Preparation of Methyl 4-Methoxyphenylacetate

4-Methoxyphenylacetic acid can also be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate . This compound has various applications in organic synthesis.

Palladium-Catalyzed Stereoselective Heck-Type Reaction

The compound can be used in a palladium-catalyzed stereoselective Heck-type reaction . This is a type of carbon–carbon bond-forming reaction that is widely used in organic synthesis.

Future Directions

The future research directions for this compound would depend on its potential applications. Given the structural complexity of the molecule, it could be of interest in fields like medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

2-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-11(13(16)17)7-14-12(15-8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJKZGFNLJQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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